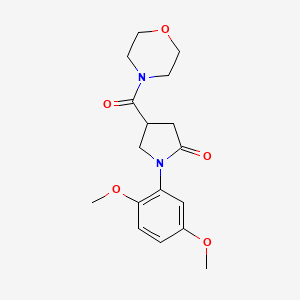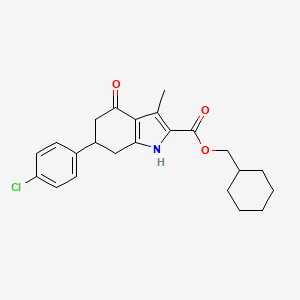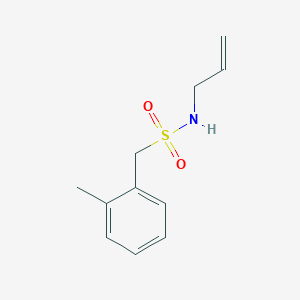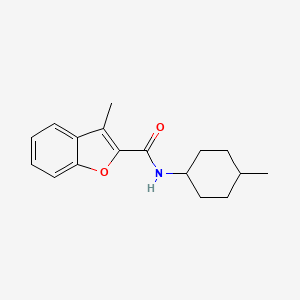![molecular formula C17H18N2OS B4712809 N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide](/img/structure/B4712809.png)
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide
説明
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide, also known as CTB or CTB-001, is a novel chemical compound that has gained attention in the scientific community for its potential applications in research.
科学的研究の応用
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide has been primarily used in neuroscience research as a tool to study the function of specific neuronal populations. It has been shown to selectively label and manipulate neurons that express the protein parvalbumin, which is involved in regulating the activity of cortical circuits. This has allowed researchers to study the role of these neurons in various brain functions, such as sensory processing, attention, and memory.
作用機序
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide works by binding to the parvalbumin protein and altering its function, leading to changes in neuronal activity. It has been shown to increase the firing rate of parvalbumin-expressing neurons and enhance their inhibitory effects on other neurons. This mechanism of action has been used to investigate the role of parvalbumin neurons in various brain functions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the overall health or behavior of animals. However, it can alter the activity of specific neuronal populations, leading to changes in behavior and cognitive function. It has been used to investigate the role of parvalbumin neurons in various brain functions, such as sensory processing, attention, and memory.
実験室実験の利点と制限
One of the main advantages of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide is its selectivity for parvalbumin-expressing neurons, which allows for specific labeling and manipulation of these neurons. This has enabled researchers to study the role of these neurons in various brain functions. However, this compound has limitations in terms of its applicability to other neuronal populations and its potential for off-target effects.
将来の方向性
There are several future directions for the use of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide in neuroscience research. One potential application is in the study of neurological disorders, such as schizophrenia and autism, which have been associated with dysfunction of parvalbumin neurons. This compound could be used to investigate the underlying mechanisms of these disorders and develop new treatments. Additionally, this compound could be modified to target other neuronal populations and expand its applications in neuroscience research.
Conclusion:
In conclusion, this compound is a novel chemical compound that has gained attention in the scientific community for its potential applications in neuroscience research. Its selective labeling and manipulation of parvalbumin-expressing neurons has enabled researchers to study the role of these neurons in various brain functions. While this compound has limitations, its potential for future applications in the study of neurological disorders and other neuronal populations makes it a promising tool for neuroscience research.
特性
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-4-5-15(20)19-17-14(10-18)16(12(3)21-17)13-8-6-11(2)7-9-13/h6-9H,4-5H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQHOKXSNFICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)C2=CC=C(C=C2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4712746.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4712747.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4712762.png)
![N-1-adamantyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4712777.png)

![1-[3-(isopropylthio)propoxy]-2-nitrobenzene](/img/structure/B4712796.png)

![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4712806.png)
![1-{3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4712808.png)
![5-{[(2-methylbenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4712817.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4712822.png)